

Bis(4-iodophenyl) Sulfoxide: A Versatile Building Block for Advanced Functional Materials

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Compound of Interest

Compound Name: *Bis(4-iodophenyl) sulfoxide*

CAS No.: 647829-43-4

Cat. No.: B3055438

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Introduction

In the relentless pursuit of novel materials with tailored properties, the strategic design of molecular building blocks is paramount. **Bis(4-iodophenyl) sulfoxide** emerges as a highly versatile and promising monomer for the synthesis of a diverse range of functional materials. Its unique combination of a flexible, polar sulfoxide linkage and two reactive iodo-groups at the para-positions of the phenyl rings makes it an ideal candidate for constructing high-performance polymers, porous organic frameworks (POFs), and metal-organic frameworks (MOFs). The sulfoxide group imparts desirable characteristics such as improved solubility, thermal stability, and potential for specific interactions, while the carbon-iodine bonds provide facile handles for a variety of powerful cross-coupling reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and detailed protocols for utilizing **bis(4-iodophenyl) sulfoxide** as a key component in the fabrication of advanced functional materials. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, enabling the reproducible synthesis of materials with tunable optical, thermal, and morphological properties.

Physicochemical Properties of Bis(4-iodophenyl) Sulfoxide

A thorough understanding of the fundamental properties of a building block is crucial for its effective application. The key physicochemical properties of **bis(4-iodophenyl) sulfoxide** are summarized in the table below.

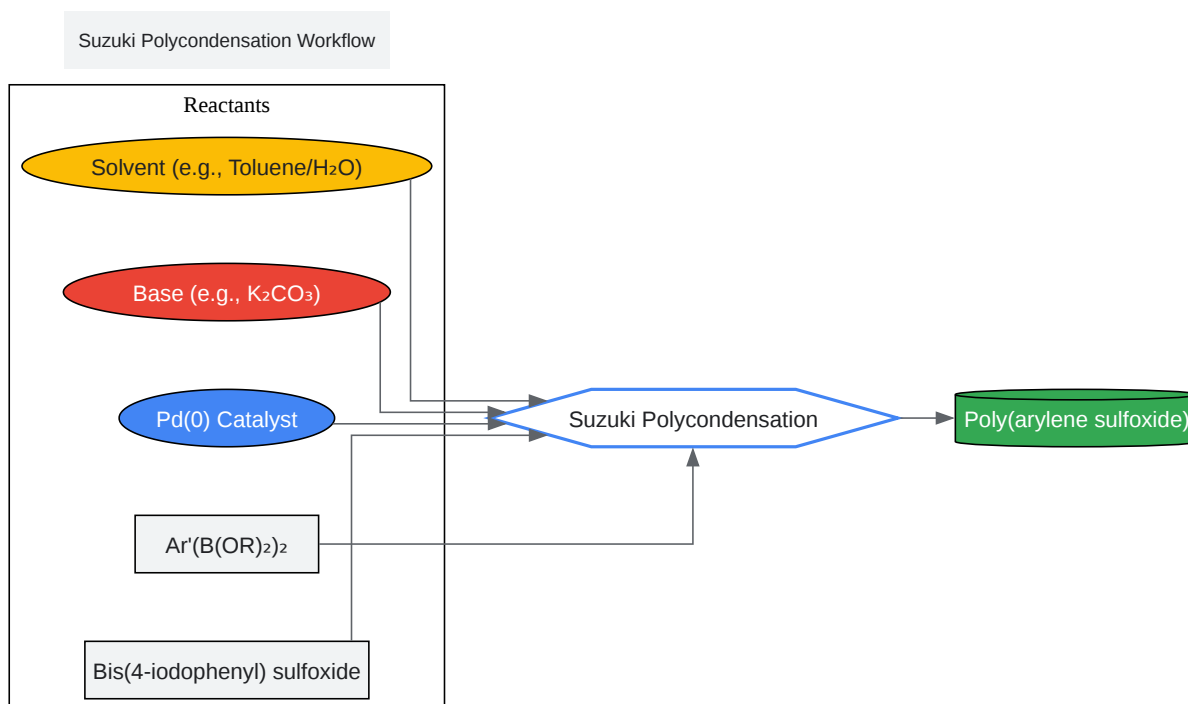
Property	Value	Source
Chemical Formula	C ₁₂ H ₈ I ₂ OS	[1]
Molecular Weight	454.07 g/mol	[1]
Appearance	White to off-white solid	[1]
CAS Number	647829-43-4	[1]
Purity	≥98%	[1]
Boiling Point (Predicted)	466.5 ± 30.0 °C	[2][3]
Density (Predicted)	2.26 ± 0.1 g/cm ³	[2][3]
Storage	Preserve in a well-closed container, keep in a cool, dry place, and avoid light.	[1]

Application 1: Synthesis of Conjugated Polymers via Suzuki Polycondensation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and its application in polymerization allows for the synthesis of a wide array of conjugated polymers.[4] By reacting **bis(4-iodophenyl) sulfoxide** with an aromatic diboronic acid or its ester, poly(arylene sulfoxide)s with extended π -conjugation can be readily prepared. These polymers are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Mechanistic Rationale

The Suzuki polycondensation reaction proceeds via a catalytic cycle involving a palladium(0) complex.[4] The key steps are the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high molecular weight polymers with well-defined structures. The presence of the sulfoxide group can influence the electronic properties of the resulting polymer and may also affect the reaction kinetics.



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Suzuki Polycondensation Workflow

Detailed Experimental Protocol: Synthesis of a Poly(phenylene sulfoxide-alt-fluorene) Copolymer

This protocol describes the synthesis of a copolymer from **bis(4-iodophenyl) sulfoxide** and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.

Materials:

- **Bis(4-iodophenyl) sulfoxide** (1.00 eq)
- 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.00 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%)
- Potassium carbonate (K₂CO₃), anhydrous (4.00 eq)
- Toluene (anhydrous)
- Deionized water
- Methanol
- Phenylboronic acid (for end-capping)
- Iodobenzene (for end-capping)

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask, add **bis(4-iodophenyl) sulfoxide**, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, and Pd(PPh₃)₄.
- **Inert Atmosphere:** Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
- **Solvent and Base Addition:** Add anhydrous toluene to the flask via syringe, followed by an aqueous solution of potassium carbonate. The biphasic mixture should be stirred vigorously.

- **Polymerization:** Heat the reaction mixture to 90-100 °C and maintain vigorous stirring under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the mixture.
- **End-capping:** To control the molecular weight and terminate the polymer chains, add a small amount of phenylboronic acid (to react with any remaining iodide end-groups) and iodobenzene (to react with any remaining boronic ester end-groups). Continue stirring at the same temperature for another 4-6 hours.
- **Polymer Precipitation and Purification:** Cool the reaction mixture to room temperature. Pour the mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.
- **Washing:** Filter the polymer and wash it extensively with water and methanol to remove any remaining salts and catalyst residues. A Soxhlet extraction with methanol and acetone can be performed for further purification.
- **Drying:** Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

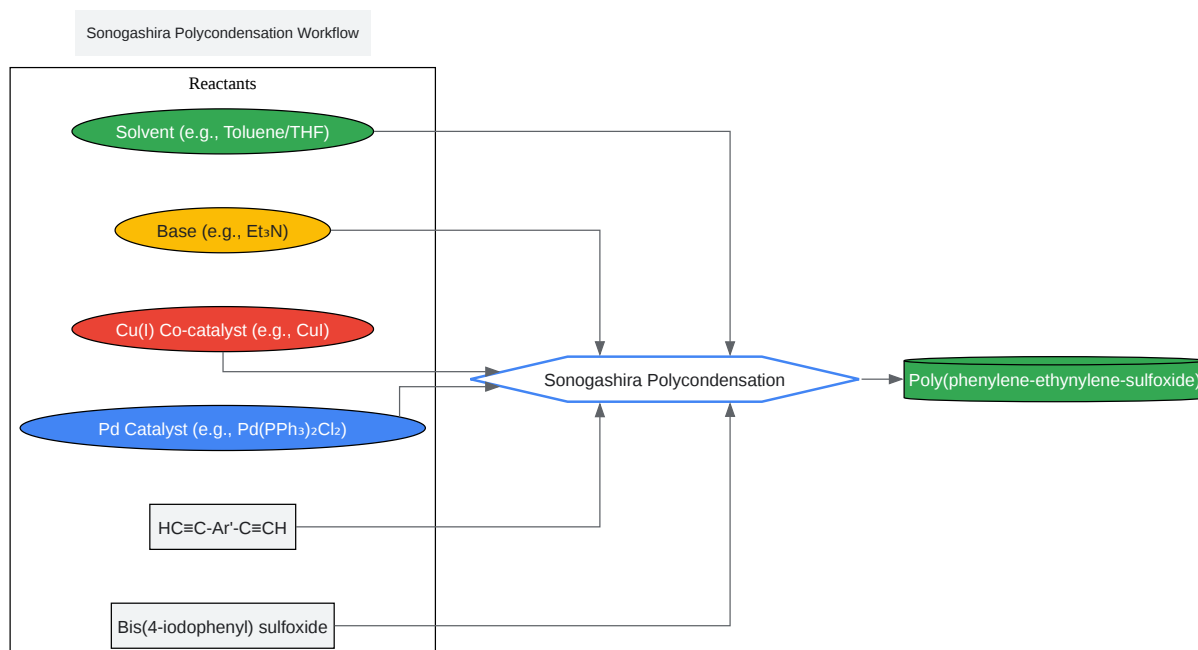
Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Its chemical structure can be confirmed by ¹H and ¹³C NMR spectroscopy. Thermal properties such as glass transition temperature (T_g) and decomposition temperature (T_d) can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. Optical properties, including UV-Vis absorption and photoluminescence spectra, can be measured in solution and as thin films.

Application 2: Synthesis of Poly(phenylene-ethynylene-sulfoxide)s via Sonogashira Polycondensation

The Sonogashira coupling reaction provides an efficient route to form carbon-carbon triple bonds, making it an excellent method for synthesizing conjugated polymers with alternating aryl and ethynyl units.^[5] The reaction of **bis(4-iodophenyl) sulfoxide** with a diethynyl aromatic compound yields poly(phenylene-ethynylene-sulfoxide)s, which are materials with interesting photophysical properties and potential applications in organic electronics.

Mechanistic Rationale

The Sonogashira reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.^[6] The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) species, followed by the formation of a copper acetylide, transmetalation to the palladium center, and reductive elimination to form the coupled product. The choice of palladium and copper catalysts, ligand, base, and solvent is crucial for achieving high yields and high molecular weight polymers.



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Sonogashira Polycondensation Workflow

Detailed Experimental Protocol: Synthesis of a Poly(phenylene-ethynylene-sulfoxide)

This protocol outlines the synthesis of a polymer from **bis(4-iodophenyl) sulfoxide** and 1,4-diethynylbenzene.

Materials:

- **Bis(4-iodophenyl) sulfoxide** (1.00 eq)
- 1,4-Diethynylbenzene (1.00 eq)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
- Copper(I) iodide (CuI) (4-10 mol%)
- Triphenylphosphine (PPh₃) (8-20 mol%)
- Triethylamine (Et₃N), anhydrous
- Toluene or a mixture of Toluene/THF, anhydrous

Procedure:

- **Reaction Setup:** In a Schlenk flask, dissolve **bis(4-iodophenyl) sulfoxide** and 1,4-diethynylbenzene in anhydrous toluene (or a toluene/THF mixture).
- **Inert Atmosphere:** Degas the solution by bubbling with argon or nitrogen for 30 minutes.
- **Catalyst and Base Addition:** To the degassed solution, add Pd(PPh₃)₂Cl₂, CuI, PPh₃, and anhydrous triethylamine under a positive pressure of inert gas.
- **Polymerization:** Heat the reaction mixture to 60-80 °C and stir under an inert atmosphere for 24-72 hours. The formation of a precipitate may be observed as the polymer grows.
- **Polymer Isolation:** After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
- **Purification:** Filter the polymer and wash it with methanol. To remove catalyst residues, the polymer can be redissolved in a suitable solvent (e.g., chloroform or THF) and passed

through a short column of silica gel or alumina. The polymer is then re-precipitated in methanol.

- Drying: Dry the purified polymer under vacuum at room temperature.

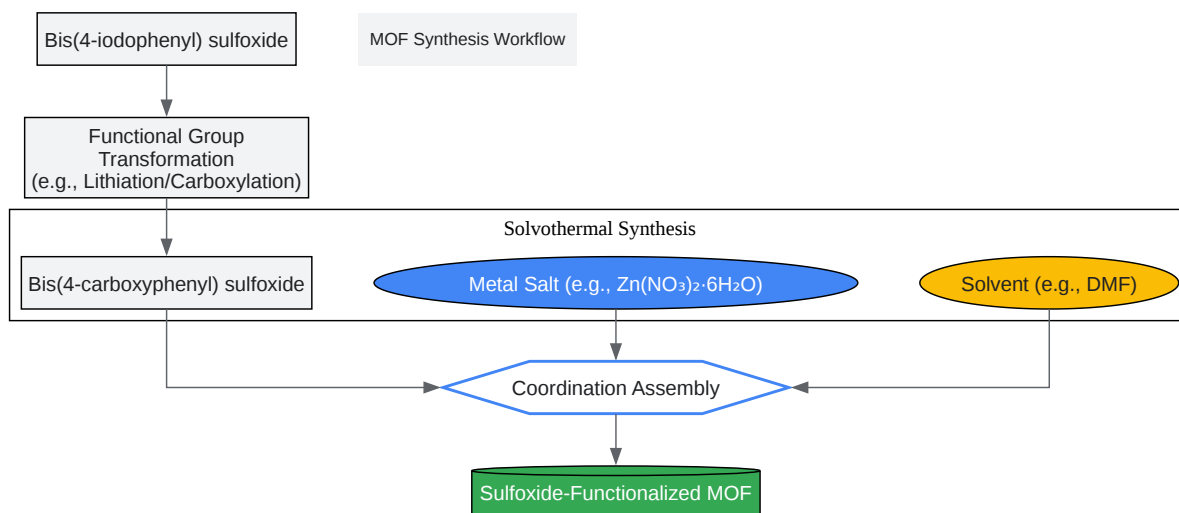
Characterization: The polymer's structure and purity can be confirmed by NMR and FTIR spectroscopy. The molecular weight can be estimated by GPC, although the rigidity of the polymer backbone may lead to aggregation and affect the accuracy of the measurement. Thermal stability can be assessed by TGA, and the optical properties (absorption and emission) can be studied by UV-Vis and fluorescence spectroscopy.

Application 3: Bis(4-iodophenyl) Sulfoxide as a Linker for Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[7] The sulfoxide group in **bis(4-iodophenyl) sulfoxide** can potentially act as a coordination site for metal ions, in addition to the potential for post-synthetic modification of the iodo groups. However, a more common approach would be to first convert the iodo groups into carboxylate functionalities, which are then used to build the MOF structure. The resulting MOF would possess accessible sulfoxide groups within its pores, which could be exploited for selective guest binding or catalysis.

Synthetic Strategy: From Building Block to MOF Linker

- Functional Group Transformation: The iodo groups of **bis(4-iodophenyl) sulfoxide** can be converted to carboxylic acid groups via a two-step process:
 - Lithiation and Carboxylation: Reaction with a strong base like n-butyllithium followed by quenching with carbon dioxide (dry ice).
 - Palladium-catalyzed Carboxylation: A more direct route using carbon monoxide and a palladium catalyst.
- MOF Synthesis: The resulting bis(4-carboxyphenyl) sulfoxide can then be used as a linker in solvothermal or hydrothermal synthesis with various metal salts (e.g., zinc, copper, zirconium) to form MOFs.[5]



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MOF Synthesis Workflow

General Protocol for MOF Synthesis with a Sulfoxide-Containing Linker

Materials:

- Bis(4-carboxyphenyl) sulfoxide (linker)
- Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
- Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
- Modulator (optional, e.g., acetic acid, benzoic acid)

Procedure:

- **Preparation of the Reaction Mixture:** In a glass vial, dissolve the bis(4-carboxyphenyl) sulfoxide linker and the metal salt in the chosen solvent. If a modulator is used, it should also be added at this stage.
- **Solvothermal Reaction:** Seal the vial tightly and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a period of 12 to 72 hours.
- **Isolation of Crystals:** After the reaction is complete, cool the oven slowly to room temperature. The resulting crystals are typically found at the bottom of the vial.
- **Washing and Activation:** Carefully decant the mother liquor and wash the crystals with fresh solvent (e.g., DMF) several times. To remove the high-boiling point solvent from the pores, the crystals are often soaked in a more volatile solvent like ethanol or acetone for several days, with the solvent being exchanged periodically.
- **Drying:** The solvent-exchanged crystals are then activated by heating under vacuum to remove the guest solvent molecules from the pores.

Characterization: The crystallinity and phase purity of the synthesized MOF can be confirmed by Powder X-ray Diffraction (PXRD). Single-crystal X-ray diffraction (SCXRD) can be used to determine the crystal structure. The porosity and surface area are typically measured by gas (e.g., N₂) sorption analysis. Thermogravimetric analysis (TGA) is used to assess the thermal stability of the framework.

Safety and Handling

Bis(4-iodophenyl) sulfoxide, like other organoiodine compounds, should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Bis(4-iodophenyl) sulfoxide is a valuable and versatile building block for the creation of a wide range of functional materials. Its unique molecular architecture allows for the synthesis of high-performance conjugated polymers and provides a platform for the design of novel porous materials. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable molecule in their quest for next-generation materials.

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